molecular formula C10H16N2O3 B13299163 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic Acid

1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic Acid

Cat. No.: B13299163
M. Wt: 212.25 g/mol
InChI Key: PHDKXFLONCNWDO-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid is an organic compound featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycleThe pyrrolidine ring is a versatile scaffold that contributes to the compound’s unique properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrrolidine using an oxidizing agent such as nitric acid, followed by reduction to yield the desired product . Another method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which can produce highly enantiomerically enriched derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of pyrrolidine-3-carboxylic acid, which can have different biological and chemical properties .

Scientific Research Applications

1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in binding to proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

This comprehensive overview highlights the significance of 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H16N2O3/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15/h7-8,11H,1-6H2,(H,14,15)

InChI Key

PHDKXFLONCNWDO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)N2CCC(C2)C(=O)O

Origin of Product

United States

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